
1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H16BrNO3S . It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a sulfonyl group attached to a bromo-methoxy-methylphenyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of the sulfonyl group and the bromine atom. For example, the bromine atom could potentially be replaced in a nucleophilic substitution reaction . The sulfonyl group could also participate in various reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has shown the development of novel compounds for potential therapeutic applications, such as antiprotozoal agents and 5-HT receptor antagonists. For instance, the synthesis of derivatives with modifications at the sulfonyl and piperidine moieties has been explored to evaluate their biological activities. These efforts aim to identify compounds with enhanced efficacy and selectivity for specific biological targets, contributing to the development of new therapeutic agents (Ismail et al., 2004; Yoon et al., 2008).
Development of New Synthetic Methodologies
The exploration of new synthetic methodologies is another significant area of application. Researchers have developed efficient synthesis routes for piperidine and its derivatives, contributing to the expansion of synthetic tools available for medicinal chemistry. These methodologies facilitate the preparation of a wide array of compounds, enabling the rapid synthesis of derivatives for biological evaluation and potential drug development (Hirokawa et al., 2000; Adamek et al., 2014).
Exploration of Structure-Activity Relationships
The investigation of structure-activity relationships (SAR) is critical for understanding how modifications to chemical structures impact biological activity. Studies have focused on the synthesis of sulfonyl hydrazones and piperidine derivatives to evaluate their antioxidant capacity and anticholinesterase activity. These studies contribute to the identification of key structural features that enhance biological activity, guiding the design of more potent and selective therapeutic agents (Karaman et al., 2016).
Wirkmechanismus
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme temperatures or pH values could affect the compound’s stability, while the presence of other molecules could influence its binding to its targets.
Biochemische Analyse
Biochemical Properties
It is known that piperidine derivatives can interact with a variety of enzymes and proteins . For instance, carboxamide moieties in indole derivatives can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity .
Cellular Effects
Piperidine derivatives have been shown to have therapeutic potential against various types of cancers when treated alone or in combination with other drugs . They can influence cell function by regulating crucial signaling pathways essential for the establishment of cancers .
Molecular Mechanism
Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Eigenschaften
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-9-7-12(21-2)13(8-11(9)15)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQSTOWBPNPJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
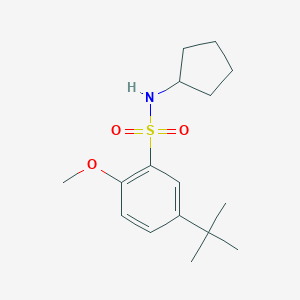

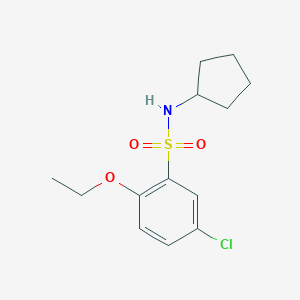


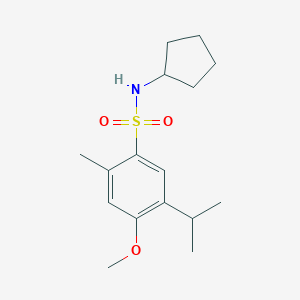
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497874.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B497876.png)
![1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497877.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B497878.png)
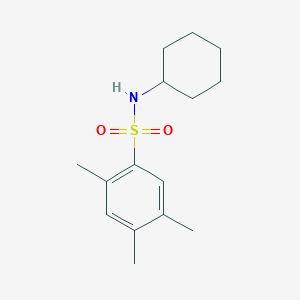
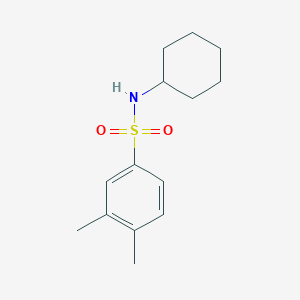
![3-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497882.png)
![3-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497883.png)
